(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The molecular weight of the compound is 290.39.
Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . The specific chemical reactions involving (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
are not detailed in the available literature.
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . The specific physical and chemical properties of This compound
are not detailed in the available literature.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to "(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone" have been synthesized and characterized for their potential as therapeutic agents. The process involves multi-component cyclo condensation and characterizations using various spectroscopic methods. For instance, novel piperazine derivatives have been synthesized and evaluated for their antimicrobial properties, showing excellent activity against certain bacteria and fungi (Rajkumar, Kamaraj, & Krishnasamy, 2014). Additionally, the crystal structure of related thiophene compounds has been reported to contribute to the understanding of their potential applications in pharmaceuticals and material science (Nagaraju et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of derivatives. For example, the synthesis of new pyridine derivatives has been explored, with some compounds showing variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Furthermore, the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive/resistant MTB strains, highlighting their potential as antimycobacterial agents (Lv et al., 2017).
Anti-inflammatory and Anticancer Activities
Research has also been directed towards exploring the anti-inflammatory and anticancer potentials of such compounds. For instance, piperazine derivatives have been synthesized and evaluated as anti-inflammatory agents, showing potent activity in in-vivo models (Patel, Karkhanis, & Patel, 2019). Additionally, the anticancer activity of novel thiophene-containing 1,3-diarylpyrazole derivatives against various human cancer cells has been investigated, with some compounds demonstrating promising results (Inceler, Yılmaz, & Baytas, 2013).
Future Directions
Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions for (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
and similar compounds could involve further exploration of these biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-14(13-2-1-11-20-13)18-9-7-16(8-10-18)5-6-17-4-3-15-12-17/h1-4,11-12H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOTMPJVDUTCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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